molecular formula C84H154N2O37P2 B115488 (KDO)2-lipid IVA CAS No. 143600-83-3

(KDO)2-lipid IVA

Katalognummer: B115488
CAS-Nummer: 143600-83-3
Molekulargewicht: 1846.1 g/mol
InChI-Schlüssel: XAOLJGCZESYRFT-VHSKNIDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(KDO)2-lipid IVA is lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a this compound(6-).

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

(KDO)2-lipid IVA is a modified form of lipid A that consists of two 2-keto-3-deoxy-D-mannooctulosonic acid (Kdo) residues attached to the lipid A backbone. It plays a vital role in the structural integrity of bacterial membranes and is essential for bacterial viability. The structure of this compound varies among different bacterial species, influencing its immunogenic properties and interactions with host immune systems .

Biosynthesis Pathway

The biosynthesis of this compound occurs through the Raetz pathway, involving several key enzymes:

  • LpxK : Phosphorylates lipid IVA.
  • KdtA : Transfers Kdo residues from CMP-Kdo to lipid IVA.
  • WaaA : A bifunctional enzyme that facilitates the addition of Kdo residues.

This pathway is conserved across many Gram-negative bacteria, suggesting a fundamental role in microbial physiology and pathogenicity .

Vaccine Development

This compound serves as a promising candidate for vaccine adjuvants due to its ability to stimulate robust immune responses. Modified forms of this compound can enhance the efficacy of vaccines by promoting TLR4-mediated signaling pathways, which are crucial for activating both innate and adaptive immunity .

Antibiotic Development

Targeting the biosynthetic enzymes involved in this compound synthesis presents an opportunity for developing novel antibiotics. Inhibitors designed to disrupt this pathway could effectively reduce bacterial virulence and combat antibiotic-resistant strains .

Anti-inflammatory Interventions

This compound derivatives may act as antagonists in TLR4 signaling, providing therapeutic avenues for treating inflammatory diseases. These compounds can modulate immune responses, potentially reducing excessive inflammation associated with various conditions .

Case Study 1: Vaccine Adjuvant Efficacy

A study demonstrated that a vaccine incorporating modified this compound significantly enhanced antibody production against Escherichia coli. The presence of this compound facilitated TLR4 activation, leading to increased immune cell recruitment and cytokine production .

Case Study 2: Antibiotic Resistance

Research focused on the inhibition of KdtA as a strategy to combat Pseudomonas aeruginosa infections revealed that blocking this compound synthesis impaired bacterial growth and virulence factors. This approach highlighted the potential of targeting LPS biosynthesis in antibiotic development .

Comparative Data Table

Application AreaDescriptionKey Findings
Vaccine DevelopmentUse as an adjuvant to enhance immune responseIncreased antibody production against pathogens
Antibiotic DevelopmentTargeting biosynthetic enzymes to reduce virulenceImpaired growth and virulence in Pseudomonas
Anti-inflammatoryModulation of TLR4 signaling to reduce inflammationPotential for treating chronic inflammatory diseases

Analyse Chemischer Reaktionen

Biosynthetic Pathway of (KDO)₂-lipid IVA

The formation of (KDO)₂-lipid IVA occurs through sequential enzymatic steps in the Raetz pathway:

EnzymeEC NumberReactionSubstratesProducts
LpxK 2.7.1.130ATP-dependent phosphorylation at 4′-OH of lipid IVALipid IVA, ATPLipid IVA-4′-phosphate, ADP
KdtA (WaaA) 2.4.99.12/13Transfer of two KDO residues from CMP-KDO to lipid IVA-4′-phosphateLipid IVA-4′-phosphate, CMP-KDO(KDO)₂-lipid IVA, CMP (×2)

Key observations :

  • LpxK exhibits a Michaelis constant (KmK_m) of 40 μM for lipid IVA .

  • KdtA shows low substrate specificity, enabling competitive inhibition by (KDO)₂-lipid IVA and potential synthesis of "alternate lipid A" with >2 KDO residues .

Subsequent Modifications of (KDO)₂-lipid IVA

After its synthesis, (KDO)₂-lipid IVA undergoes further acyl chain additions:

EnzymeEC NumberReactionSubstratesProducts
LpxL 2.3.1.-Incorporation of lauroyl (C12:0) chain at the 2′ position(KDO)₂-lipid IVA, lauroyl-ACPKDO₂-lipid A (hexa-acylated)
LpxM 2.3.1.-Incorporation of myristoyl (C14:0) chain at the 3′ positionKDO₂-lipid A (hexa-acylated), myristoyl-ACPMature KDO₂-lipid A

Kinetic parameters :

  • LpxM demonstrates a catalytic rate (kcatk_{cat}) of 0.6 s⁻¹ and a KmK_m of 25 μM for (KDO)₂-lipid IVA .

  • MsbA, responsible for translocating KDO₂-lipid A across the inner membrane, operates with Km=0.021mMK_m=0.021\,\text{mM} and kcat=166s1k_{cat}=166\,\text{s}^{-1} .

Kinetic Models

  • LpxH catalysis follows single-substrate Michaelis-Menten kinetics with product inhibition :

    v=kcat[E][S](Km+[S])(1+[P]Ki)v=\frac{k_{cat}[E][S]}{(K_m+[S])\left(1+\frac{[P]}{K_i}\right)}

    where KiK_i is the inhibition constant (estimated as 105 μM for LpxH) .

  • Bi-substrate reactions (e.g., LpxA, LpxD) follow sequential mechanisms, forming ternary enzyme-substrate complexes .

Structural and Functional Implications

  • (KDO)₂-lipid IVA’s two KDO residues are essential for membrane stability and TLR4/MD-2-mediated immune recognition .

  • Variations in KDO number across bacterial species (e.g., 1 KDO in Haemophilus influenzae, 3 in Chlamydia trachomatis) alter endotoxin potency and virulence .

Pharmacological Relevance

  • Immune modulation : The hexa-acylated structure of mature KDO₂-lipid A activates pro-inflammatory responses via TLR4, making it a target for vaccine adjuvants .

  • Metabolic studies : Electrospray ionization mass spectrometry (ESI/MS) enables precise tracking of (KDO)₂-lipid IVA metabolism in macrophages .

Eigenschaften

CAS-Nummer

143600-83-3

Molekularformel

C84H154N2O37P2

Molekulargewicht

1846.1 g/mol

IUPAC-Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1

InChI-Schlüssel

XAOLJGCZESYRFT-VHSKNIDJSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomerische SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Kanonische SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Key on ui other cas no.

143600-83-3

Synonyme

3-deoxy-2-octulosonic acid(2)-lipid IV(A)
3-deoxy-D-manno-2-octulosonic acid(2)-lipid IVA
Kdo(2)-lipid IV(A)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.